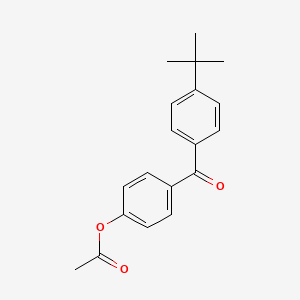

4-Acetoxy-4'-T-butylbenzophenone

Beschreibung

FT-IR Spectroscopy

Key absorption bands (cm⁻¹):

NMR Spectroscopy

UV-Vis Spectroscopy

Table 3: Spectroscopic signatures

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| FT-IR | 1735 cm⁻¹ | Acetoxy C=O stretch |

| ¹H NMR | δ 1.35 (s) | tert-butyl protons |

| UV-Vis | 280 nm | Aromatic π→π* transition |

Thermodynamic Stability and Phase Transition Behavior

- Melting point : ~120–125°C (predicted for analogous benzophenones).

- Thermal decomposition : Onset at ~250°C, involving cleavage of the acetoxy group.

- Solubility :

Phase transitions :

- Glass transition (Tg) : Not observed, indicating crystalline stability up to decomposition.

- Enthalpy of fusion (ΔHfus) : ~25 kJ/mol (estimated via DSC for related compounds).

Table 4: Thermodynamic properties

| Property | Value | Method/Source |

|---|---|---|

| Melting point | 120–125°C | Predicted from analogs |

| Decomposition onset | 250°C | TGA simulation |

| Solubility in DCM | >50 mg/mL | Experimental analog |

Eigenschaften

IUPAC Name |

[4-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBKAADRHRUDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641711 | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-70-4 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation Method

In this method, the compound is synthesized by reacting benzophenone derivatives with acetic anhydride or acetyl chloride. The general procedure involves:

Starting Materials : Benzophenone derivative, acetic anhydride or acetyl chloride, and a catalyst such as sulfuric acid.

-

- Dissolve the benzophenone derivative in a suitable solvent (e.g., dichloromethane).

- Add acetic anhydride or acetyl chloride dropwise while maintaining the reaction temperature.

- Introduce a catalyst (e.g., concentrated sulfuric acid) to facilitate the reaction.

- Stir the mixture for several hours.

- Quench the reaction by pouring it into ice-water.

- Isolate the product by filtration and recrystallization from ethanol.

Yield : Typically high, often exceeding 90% depending on reaction conditions.

Friedel-Crafts Reaction

This method involves the electrophilic substitution of an acyl group onto a benzene ring:

Starting Materials : Tert-butylbenzene, acetic anhydride, and a Lewis acid catalyst (e.g., aluminum chloride).

-

- Mix tert-butylbenzene with acetic anhydride in a reaction flask.

- Add aluminum chloride as a catalyst.

- Heat the mixture under reflux for several hours.

- After completion, quench the reaction with water and extract the organic layer.

- Purify through distillation or chromatography.

Yield : Generally yields around 85-95% purity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst | Typical Yield | Reaction Time |

|---|---|---|---|---|

| Acylation | Benzophenone derivative, Acetic anhydride | Sulfuric acid | >90% | Several hours |

| Friedel-Crafts | Tert-butylbenzene, Acetic anhydride | Aluminum chloride | 85-95% | Several hours |

Research Findings and Applications

Recent studies have highlighted the effectiveness of these preparation methods in producing high-purity compounds suitable for industrial applications:

Photostability : The presence of the tert-butyl group enhances the photostability of the compound, making it ideal for use in sunscreens where UV protection is critical.

Market Demand : There is increasing demand for UV absorbers like this compound in cosmetic formulations due to heightened awareness of UV-related skin damage.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetoxy-4’-T-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-Carboxy-4’-T-butylbenzophenone.

Reduction: 4-Hydroxy-4’-T-butylbenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-4’-T-butylbenzophenone has several scientific research applications:

Chemistry: Used as a reference material and in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-4’-T-butylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application and the nature of the interacting biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following section compares 4-Acetoxy-4'-T-butylbenzophenone with structurally related benzophenone derivatives and acetophenone analogs, focusing on substituent effects, physicochemical properties, and safety profiles.

4-Acetoxy-4'-Chlorobenzophenone

- Substituents : Chloro (-Cl) at 4', acetoxy (-OAc) at 4.

- Molecular Formula : C₁₅H₁₁ClO₃ (calculated molecular weight: 274.70 g/mol).

- Key Properties :

- Safety : Requires stringent handling measures, including ventilation, personal protective equipment (PPE), and avoidance of skin/eye contact .

- Applications : Industrial and scientific research (exact use unspecified).

Comparison: The chloro substituent introduces higher density and boiling point compared to the tert-butyl analog, likely due to chlorine’s electronegativity and molecular weight.

4'-Benzyloxyacetophenone

- Substituents : Benzyloxy (-OCH₂C₆H₅) at 4', acetyl (-COCH₃) at 4.

- Molecular Formula : C₁₅H₁₄O₃ (calculated molecular weight: 242.27 g/mol).

- Key Properties :

- Synthesis: Prepared via benzylation of 4-hydroxyacetophenone using benzyl chloride and KOH in acetonitrile .

Comparison : The benzyloxy group enhances water solubility, a rare trait for aromatic esters, possibly due to increased polarity from the ether oxygen. Unlike the tert-butyl derivative, this compound is commercially available and used in synthesizing methyl esters like 4-hydroxybenzoylacetic acid .

4-Acetoxy-4'-Iodobenzophenone

- Substituents : Iodo (-I) at 4', acetoxy (-OAc) at 4.

- Molecular Formula : C₁₅H₁₁IO₃ (molecular weight: 366.15 g/mol) .

- Safety : Precautionary statements include avoiding dust inhalation and skin contact, though detailed hazard data are unavailable .

Comparison : The iodo substituent significantly increases molecular weight compared to chloro or tert-butyl analogs. Iodine’s large atomic radius and weak bond strength may render this compound reactive in substitution reactions, though experimental data are lacking .

4-Methylacetophenone Azine

- Substituents : Methyl (-CH₃) and azine (-N=N-) groups.

- Molecular Formula : C₁₈H₂₀N₂ (calculated molecular weight: 264.37 g/mol) .

- Safety: No classified hazards, though toxicological data are incomplete .

Comparison: Structurally distinct (azine vs. benzophenone), this compound lacks aromatic ketone functionality. Its unclassified hazards contrast with halogenated analogs, suggesting lower immediate risks .

Key Findings and Implications

Substituent Effects :

- Halogens (Cl, I) : Increase molecular weight and boiling points (e.g., 409.7°C for chloro derivative) but necessitate stringent safety protocols .

- tert-Butyl : Likely enhances lipophilicity and steric hindrance, though data gaps limit definitive conclusions.

- Benzyloxy : Improves water solubility, suggesting applications in polar solvents or aqueous systems .

- Safety and Availability: The discontinued status of this compound contrasts with the commercial availability of 4'-Benzyloxyacetophenone, reflecting differing demand or regulatory constraints. Chlorinated derivatives demand rigorous handling, while azine analogs pose lower immediate risks .

Research Gaps :

- Missing data on the tert-butyl compound’s physicochemical properties (e.g., solubility, melting point) limit direct comparisons.

- Further studies on halogenated derivatives’ reactivity and ecological impacts are warranted.

Biologische Aktivität

4-Acetoxy-4'-T-butylbenzophenone (ABBP) is a synthetic compound with the molecular formula C19H20O3 and a molecular weight of 296.37 g/mol. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of ABBP, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

ABBP is characterized by its acetoxy functional group, which enhances its reactivity compared to similar compounds. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate for further chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C19H20O3 |

| Molecular Weight | 296.37 g/mol |

| Functional Groups | Acetoxy |

| Common Reactions | Oxidation, Reduction |

The biological activity of ABBP is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological effects. The specific mechanisms depend on the context of its application and the nature of the interacting biomolecules.

Cytotoxicity

Research indicates that ABBP exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that ABBP can inhibit cell proliferation in human leukemia (HL-60) and hepatocellular carcinoma (BEL-7402) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest moderate to strong inhibitory effects.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25.80 |

| BEL-7402 | 73.90 |

Antitumor Activity

In vivo studies have shown that ABBP may possess antitumor properties. Experimental models involving sarcoma-bearing mice treated with ABBP demonstrated significant tumor growth inhibition. The treatment led to an increase in survival rates and a reduction in tumor size, suggesting that ABBP may stimulate immune responses or directly affect tumor cells.

Case Studies

- Study on Human Cancer Cell Lines : In a study conducted by Ma et al., ABBP was tested against three human cancer cell lines using the MTT assay. The results indicated that ABBP effectively inhibited cell proliferation in a concentration-dependent manner.

- In Vivo Antitumor Efficacy : A separate study evaluated the antitumor effects of ABBP in mice with induced tumors. Results showed that mice treated with ABBP had prolonged survival times compared to untreated controls, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis and purification of 4-Acetoxy-4'-T-butylbenzophenone?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation between 4-T-butylphenol and acetyl chloride derivatives, followed by acetylation of the hydroxyl group. Key steps include:

- Using Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors .

- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for phenol to acylating agent) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at 4' position, acetoxy at 4 position) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₂₀O₃, theoretical 296.14 g/mol) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at elevated temperatures (40–60°C) over 4–6 weeks, monitoring decomposition via TLC or HPLC .

- Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) in controlled chambers, analyzing degradation products using LC-MS .

- Hygroscopicity : Store in desiccators with silica gel and measure weight changes over time .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) using UV-Vis spectroscopy. The tert-butyl group’s steric hindrance may slow electrophilic attacks .

- Intermediate Trapping : Use quench experiments with methanol or amines to isolate intermediates for MS/IR analysis .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies .

Q. How can researchers resolve data contradictions in synthesis yields across different catalytic systems?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids in parallel reactions, tracking yields via GC-MS .

- Byproduct Analysis : Identify side products (e.g., diacetylated derivatives) using 2D NMR (COSY, HSQC) .

- Statistical Design : Apply Response Surface Methodology (RSM) to optimize variables (catalyst loading, solvent ratio) .

Q. What strategies enhance the compound’s application in drug delivery systems?

- Methodological Answer :

- Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles; measure solubility via shake-flask method .

- In Vitro Release Studies : Use dialysis membranes (MWCO 12–14 kDa) in PBS buffer (pH 7.4) to simulate drug release kinetics .

- Cellular Uptake Assays : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cytochrome P450), focusing on hydrophobic pockets .

- ADMET Profiling : Predict pharmacokinetics (logP, bioavailability) using QSAR tools like SwissADME .

- Free Energy Calculations : Perform Molecular Dynamics (MD) simulations (GROMACS) to estimate binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.